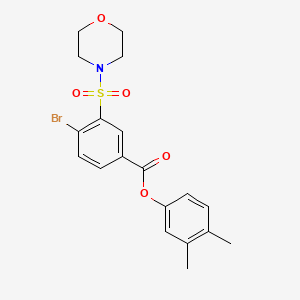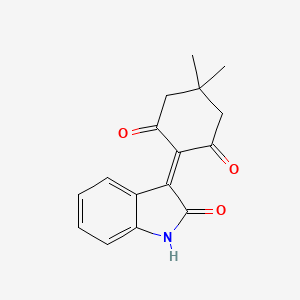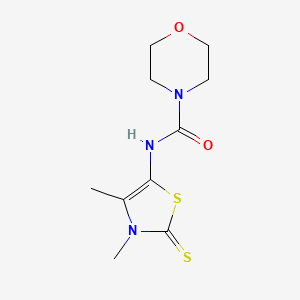![molecular formula C21H22N4O4 B6030437 1-(5-methoxy-2-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6030437.png)
1-(5-methoxy-2-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methoxy-2-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as MFP or furosemide prodrug. The compound belongs to the class of prodrugs, which are inactive compounds that are converted into active drugs in the body.
Scientific Research Applications
MFP has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. MFP has been studied in vitro and in vivo for its potential use in the treatment of cancer, cardiovascular diseases, and inflammatory diseases.
Mechanism of Action
MFP acts as a prodrug that is converted into the active drug, furosemide, in the body. Furosemide is a loop diuretic that inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output. MFP is designed to target furosemide to specific cells or tissues, such as cancer cells or inflamed tissues, where it can exert its therapeutic effects.
Biochemical and Physiological Effects:
MFP has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. MFP has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and inflammatory diseases, where it can target specific cells or tissues and exert its therapeutic effects.
Advantages and Limitations for Lab Experiments
MFP has several advantages for lab experiments, including its high purity, stability, and specificity for targeting specific cells or tissues. However, MFP has some limitations, including its potential toxicity and the need for further optimization of its synthesis and delivery methods.
Future Directions
There are several future directions for the study of MFP. One direction is to optimize its synthesis and delivery methods to improve its efficacy and reduce its toxicity. Another direction is to study its potential use in combination with other drugs or therapies for the treatment of cancer, cardiovascular diseases, and inflammatory diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying its therapeutic effects.
Synthesis Methods
The synthesis of MFP involves the reaction of 5-methoxy-2-furoic acid with N-(2-methyl-1H-imidazol-1-yl)-4-aminobenzamide in the presence of a coupling reagent. The resulting intermediate is then reacted with proline to form the final product. The synthesis of MFP has been optimized to produce high yields and purity.
properties
IUPAC Name |
1-(5-methoxyfuran-2-carbonyl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14-22-11-13-24(14)16-7-5-15(6-8-16)23-20(26)17-4-3-12-25(17)21(27)18-9-10-19(28-2)29-18/h5-11,13,17H,3-4,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYPSJXRIYPCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN3C(=O)C4=CC=C(O4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6030355.png)

![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6030387.png)

![3-[({[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B6030400.png)
![2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6030419.png)

![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6030431.png)
![4-bromo-2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6030439.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide](/img/structure/B6030466.png)
![ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6030473.png)